molecular formula C17H14Cl2N4O4 B11547727 N-(2,5-dichlorophenyl)-4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4-oxobutanamide

N-(2,5-dichlorophenyl)-4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4-oxobutanamide

Cat. No. B11547727
M. Wt: 409.2 g/mol
InChI Key: WXIZWTYHVWYETK-KEBDBYFISA-N
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Description

N-(2,5-dichlorophenyl)-4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4-oxobutanamide is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a nitrobenzylidene moiety, and a hydrazinyl-oxobutanamide backbone. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4-oxobutanamide typically involves a multi-step process:

    Formation of the hydrazone intermediate: The reaction begins with the condensation of 3-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Acylation: The hydrazone is then acylated with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

The reaction conditions often require controlled temperatures, typically around 0-5°C for the initial condensation and room temperature for the acylation step. Solvents like ethanol or dichloromethane are commonly used.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4-oxobutanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Amines, thiols, strong bases (e.g., sodium hydroxide).

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

    Reduction: Amino derivative of the original compound.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.

    Hydrolysis: Carboxylic acid and amine derivatives.

Scientific Research Applications

N-(2,5-dichlorophenyl)-4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4-oxobutanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its unique structure allows it to interact with various biological targets.

    Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on cellular processes.

    Chemical Biology: It serves as a probe to investigate biochemical pathways and molecular interactions.

    Industrial Applications: Potential use in the development of new materials or as a precursor for more complex chemical entities.

Mechanism of Action

The mechanism by which N-(2,5-dichlorophenyl)-4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4-oxobutanamide exerts its effects involves its interaction with specific molecular targets. The nitrobenzylidene moiety can participate in redox reactions, while the hydrazinyl-oxobutanamide backbone can form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4-oxobutanamide
  • N-(2,5-dichlorophenyl)-4-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-4-oxobutanamide
  • N-(2,5-dichlorophenyl)-4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4-oxopentanamide

Uniqueness

N-(2,5-dichlorophenyl)-4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4-oxobutanamide is unique due to the specific positioning of the dichlorophenyl and nitrobenzylidene groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

properties

Molecular Formula

C17H14Cl2N4O4

Molecular Weight

409.2 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-N'-[(E)-(3-nitrophenyl)methylideneamino]butanediamide

InChI

InChI=1S/C17H14Cl2N4O4/c18-12-4-5-14(19)15(9-12)21-16(24)6-7-17(25)22-20-10-11-2-1-3-13(8-11)23(26)27/h1-5,8-10H,6-7H2,(H,21,24)(H,22,25)/b20-10+

InChI Key

WXIZWTYHVWYETK-KEBDBYFISA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)CCC(=O)NC2=C(C=CC(=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)CCC(=O)NC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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